Product packaging for 7-Deaza-ddG(Cat. No.:)

7-Deaza-ddG

Cat. No.: B13392875
M. Wt: 250.25 g/mol
InChI Key: IRKZBFORRGBSAO-UHFFFAOYSA-N
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Description

7-Deaza-ddG (CAS 111869-49-9) is a modified nucleoside analog with the molecular formula C11H14N4O3 and a molecular weight of 250.25 g/mol . This compound belongs to the class of 7-deazaguanine derivatives, which are characterized by a pyrrolo[2,3-d]pyrimidine core structure where the nitrogen at the 7-position of the purine scaffold is replaced by a carbon atom . This structural modification is of significant research interest as 7-deazaguanine derivatives are known to play multifaceted roles in nucleic acids, influencing various biological processes including translation efficiency and codon-anticodon interactions in tRNA . While naturally occurring 7-deazaguanine modifications have been identified in the DNA of bacteriophages and bacteria, where they can serve roles in protecting DNA from restriction enzymes , this compound is a synthetic analog designed for research applications. Its 2',3'-dideoxy (dd) structure is a key feature, as it lacks hydroxyl groups on the sugar moiety, making it a candidate for investigating chain-terminating inhibitors in DNA synthesis studies. Related nucleotide triphosphate analogs, such as 7-Deaza-7-propargylamino-ddGTP, are commercially available for specific biochemical applications, highlighting the utility of this compound class in advanced research . This compound is provided for research purposes and is not intended for diagnostic, therapeutic, or personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H14N4O3 B13392875 7-Deaza-ddG

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-7-[5-(hydroxymethyl)oxolan-2-yl]-3H-pyrrolo[2,3-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N4O3/c12-11-13-9-7(10(17)14-11)3-4-15(9)8-2-1-6(5-16)18-8/h3-4,6,8,16H,1-2,5H2,(H3,12,13,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRKZBFORRGBSAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1CO)N2C=CC3=C2N=C(NC3=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Derivatization of 7 Deaza Ddg and Its Analogs

Regioselective Synthesis of 7-Deaza-2'-deoxyguanosine (B613789) and its Triphosphate Forms

The synthesis of 7-deaza-2'-deoxyguanosine and its subsequent conversion to the triphosphate form (7-deaza-dGTP) are foundational for its use in molecular biology, particularly in DNA sequencing and as a component of modified nucleic acids. seela.net

The synthesis often begins with a 7-deazapurine (pyrrolo[2,3-d]pyrimidine) core. seela.net One common approach involves the glycosylation of a protected 7-deazaguanine (B613801) base with a suitable deoxyribose donor. For instance, nucleobase anion glycosylation using Hoffer's 2'-deoxyhalogenose can yield an anomeric mixture of 2'-deoxyribonucleosides, from which the desired β-anomer can be isolated. acs.org Another strategy employs the silyl-Hilbert-Johnson reaction for the glycosylation of 7-deazapurine derivatives. researchgate.net

Regioselectivity is a critical aspect, particularly when introducing substituents onto the purine (B94841) ring system. The electronic properties of the 7-deazapurine nucleus, influenced by existing substituents, direct the position of electrophilic attack. For example, the presence of a 2-amino group tends to direct substitution to the 8-position, necessitating protecting group strategies to achieve functionalization at the 7-position. seela.net

The conversion of 7-deaza-2'-deoxyguanosine to its 5'-triphosphate is a crucial step for its use as a substrate for DNA polymerases. A common and effective method is the "one-pot, three-step" chemical synthesis. This process typically involves:

Monophosphorylation: The nucleoside is first monophosphorylated at the 5'-hydroxyl group using a phosphorylating agent like phosphorus oxychloride in a solvent such as trimethyl phosphate. google.comresearchgate.net

Pyrophosphate Coupling: The resulting monophosphate is then reacted in situ with a pyrophosphate donor, such as tributylammonium (B8510715) pyrophosphate. google.comresearchgate.net

Hydrolysis: The final step is a hydrolysis reaction to yield the 5'-triphosphate. researchgate.net

This protocol has been reported to produce 7-deaza-dGTP in good yield and high purity. researchgate.net An alternative approach for the synthesis of triphosphate derivatives involves the use of a bulky phosphorylation reagent, 2-chloro-4-H-1,3,2-benzodioxaphosphoryl-4-one, which selectively phosphorylates the 5'-hydroxyl group. mdpi.com Subsequent oxidation and hydrolysis then furnish the desired triphosphate. mdpi.com

Phosphorylation Protocol Key Reagents Typical Yield Reference
One-pot, three-stepPhosphorus oxychloride, Tributylammonium pyrophosphate52% researchgate.net
Bulky Reagent Method2-chloro-4-H-1,3,2-benzodioxaphosphoryl-4-one, PyrophosphateModerate mdpi.com

Functionalization at the 7-Position of 7-Deazaguanine Nucleosides

The 7-position of the 7-deazaguanine nucleus is a prime site for modification, as it projects into the major groove of the DNA double helix, allowing for the attachment of various functional groups without disrupting Watson-Crick base pairing. seela.netmdpi.com These modifications are instrumental in developing fluorescent probes, cross-linking agents, and other tools for molecular biology.

Halogenation , particularly iodination, at the 7-position is a key step for further derivatization. Regioselective halogenation can be achieved using N-halosuccinimides (NXS) such as N-iodosuccinimide (NIS). seela.netlookchem.com The choice of solvent and protecting groups is crucial for directing the halogenation to the desired position. For instance, protecting the 2-amino group of 7-deaza-2'-deoxyguanosine with an isobutyryl group facilitates iodination at the C7 position. seela.net

Alkyne modifications are introduced via palladium-catalyzed cross-coupling reactions, most notably the Sonogashira reaction. researchgate.netresearchgate.net A 7-iodo-7-deazaguanine derivative serves as the starting material, which is then coupled with a terminal alkyne. This method allows for the introduction of various alkyne-containing side chains, which can be short and linear or long and branched. researchgate.netresearchgate.net These alkyne groups serve as "clickable" handles for further functionalization.

Modification Key Reagents Reaction Type Purpose Reference
7-IodinationN-Iodosuccinimide (NIS)Electrophilic HalogenationPrecursor for cross-coupling seela.net
7-AlkynylationTerminal Alkyne, Pd CatalystSonogashira Cross-CouplingIntroduction of a "clickable" handle researchgate.netresearchgate.net

The halogenated and alkynylated 7-deazaguanine nucleosides are versatile intermediates for introducing a wide array of functional groups.

Aromatic conjugations are typically achieved through Suzuki-Miyaura cross-coupling reactions. seela.netacs.org In this reaction, a 7-iodo-7-deazaguanine derivative is coupled with a boronic acid derivative, allowing for the attachment of various aromatic and heteroaromatic rings. seela.net

Triazolyl conjugations are accomplished using the highly efficient and versatile copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". mdpi.comresearchgate.net An alkyne-modified 7-deazaguanine nucleoside is reacted with an azide-containing molecule to form a stable triazole linkage. mdpi.comrsc.org This strategy has been used to attach a variety of moieties, including fluorescent dyes, biotin, and other reporter groups. seela.netresearchgate.net The "double-click" reaction on a di-acetylene-functionalized nucleoside allows for the attachment of two reporter groups to a single nucleoside. mdpi.com

Conjugation Method Reactants Product Linkage Application Example Reference
Suzuki-Miyaura Coupling7-Iodo-7-deaza-dG, Phenylboronic acidC-C bondSynthesis of 7-phenyl-7-deaza-dG seela.net
Click Chemistry (CuAAC)7-Alkynyl-7-deaza-dG, AzideTriazole ringAttachment of fluorescent dyes mdpi.comrsc.org

Synthesis of Phosphoramidite (B1245037) Building Blocks for Oligonucleotide Incorporation

To incorporate 7-deaza-dG and its derivatives into synthetic oligonucleotides, they must be converted into phosphoramidite building blocks. seela.netglenresearch.com This process involves a series of protection and activation steps:

Protection of the Exocyclic Amino Group: The 2-amino group of the guanine (B1146940) base is typically protected, for example, with an isobutyryl group. seela.net

5'-Hydroxyl Protection: The 5'-hydroxyl group of the deoxyribose is protected with a dimethoxytrityl (DMT) group, which is acid-labile and allows for stepwise oligonucleotide synthesis. seela.net

Phosphitylation: The 3'-hydroxyl group is then reacted with a phosphitylating agent, such as 2-cyanoethyl N,N-diisopropylchlorophosphoramidite, to generate the reactive phosphoramidite moiety. acs.org

These phosphoramidite building blocks are then used in automated solid-phase oligonucleotide synthesis. researchgate.netnih.gov The stability of the phosphoramidites is an important consideration for efficient synthesis. researchgate.netgoogle.com

Design and Synthesis of Advanced 7-Deaza-ddG Derivatives

Research continues to explore the design and synthesis of advanced 7-deaza-dG derivatives with novel properties. This includes the development of fluorescent nucleosides with extended π-systems for enhanced photophysical properties, and the creation of derivatives with branched side chains for multivalent labeling. researchgate.netrsc.org For example, 7-deazaadenosine derivatives with diphenylacetylene (B1204595) moieties have been synthesized, exhibiting high fluorescence quantum yields. rsc.org Furthermore, derivatives with tripropargylamine (B1585275) side chains have been used for "double click" functionalization, allowing for the attachment of multiple reporter groups to a single nucleoside. mdpi.comacs.org The synthesis of 7-deaza-7-nitro-dG has also been reported, creating a derivative with a potent electron-withdrawing group that facilitates DNA cleavage under specific conditions. acs.org Additionally, the synthesis of 7,8-dihalogenated 7-deaza-dG derivatives has been explored as potential mimics of oxidized guanine. mdpi.com The discovery of naturally occurring 7-deazaguanine derivatives in bacteriophages, such as 2'-deoxy-7-(methylamino)methyl-7-deazaguanine, has also spurred interest in the enzymatic and chemical synthesis of these more complex structures. nih.govresearchgate.net

Thiotriphosphate Nucleotide Dye Terminators

The development of robust DNA sequencing technologies, such as the Sanger chain-termination method, has been significantly advanced by the chemical synthesis of modified nucleotide terminators. This compound derivatives have proven to be valuable scaffolds for the creation of thiotriphosphate nucleotide dye terminators. These molecules are essential for fluorescent DNA sequencing, where the incorporation of a dye-labeled terminator signals the identity of the base at a specific position in the DNA sequence.

A key advantage of using 7-deazaguanine analogs, such as 7-deaza-dGTP, in sequencing reactions is the mitigation of "band compression" artifacts on sequencing gels. oup.comnih.govgoogle.com This phenomenon, caused by alternative hydrogen bonding (Hoogsteen pairing) of the guanine base, is eliminated by the replacement of the N7 nitrogen with a carbon atom. nih.govnih.gov

The synthesis of these dye terminators often involves the initial preparation of a this compound analog bearing a linker arm at the C7 position. This linker is then coupled to a fluorescent dye. For instance, a derivative known as 7-TFA-ap-7-Deaza-ddG serves as a precursor in the synthesis of thiotriphosphate nucleotide dye terminators. medchemexpress.commedchemexpress.eumedchemexpress.com The synthesis of the 5'-O-(1-thiotriphosphate) derivative is a crucial step, providing a handle for the polymerase to incorporate the nucleotide. One efficient, protection-free, one-pot method for synthesizing 7-deaza-2'-deoxyguanosine-5'-triphosphate (7-deaza-dGTP) involves monophosphorylation with phosphorous oxychloride, followed by reaction with tributylammonium pyrophosphate, yielding the final product in high purity. wpunj.edu

The general structure of these terminators consists of the this compound core, a linker attached at C7, a fluorescent dye, and the α-thiotriphosphate moiety at the 5' position. The use of α-thio-dNTPs can lead to more uniform termination patterns with certain DNA polymerases like T7 DNA polymerase. oup.com

Table 1: Key Intermediates and Reagents in the Synthesis of Thiotriphosphate Dye Terminators

Compound/Reagent Role in Synthesis Reference
7-Deaza-2',3'-dideoxyguanosine (this compound) Core nucleoside analog medchemexpress.com
7-TFA-ap-7-Deaza-ddG Precursor for dye terminator synthesis medchemexpress.com
7-deaza-dGTP Mitigates band compression in sequencing nih.govgoogle.com
Phosphorous oxychloride Phosphorylating agent wpunj.edu
Tributylammonium pyrophosphate Forms the triphosphate moiety wpunj.edu

Isoguanosine (B3425122) and Xanthosine (B1684192) Analogs

The derivatization of 7-deazaguanine extends to the synthesis of isoguanosine and xanthosine analogs, which are valuable tools for studying nucleic acid structure and function, and for expanding the genetic alphabet.

7-Deaza-2'-deoxyxanthosine (B1244124) and its derivatives have been synthesized and incorporated into oligonucleotides. seela.net One synthetic route to 7-deaza-2'-deoxyxanthosine starts from the glycosylation of 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine. seela.net An alternative method involves a deamination/demethylation process from a 4-methoxy-7H-pyrrolo[2,3-d]pyrimidin-2-amine 2'-deoxyribonucleoside precursor. seela.net Halogenated derivatives, such as 7-bromo- and 7-iodo-7-deaza-2'-deoxyxanthosine, have also been prepared. seela.net These halogenated compounds can serve as starting materials for further functionalization, for instance, through Sonogashira cross-coupling reactions to introduce linker arms. researchgate.net Oligonucleotides containing 7-deazaxanthine have shown high affinity for third-strand binding in triplex structures under neutral conditions. seela.net

7-Deazaisoguanosine analogs have been developed to "fix" the tautomeric ambiguity of isoguanine, which can lead to mispairing during DNA replication. nih.gov The replacement of the N7 nitrogen with a CH group in 7-deazaisoguanine favors the major tautomer, which presents a hydrogen bonding pattern complementary to 5-methylisocytosine. The synthesis of 2'-deoxy-7-deazaisoguanosine-5'-triphosphate has been accomplished, and its use in PCR with Taq DNA polymerase resulted in a higher fidelity per round (approximately 92%) compared to its natural counterpart, isoguanosine (approximately 86%). nih.gov This demonstrates the utility of this analog in artificially expanded genetic information systems.

Table 2: Synthetic Approaches for Isoguanosine and Xanthosine Analogs

Analog Synthetic Precursor/Method Key Feature/Application Reference
7-Deaza-2'-deoxyxanthosine 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine Triplex formation seela.net
7-Halogenated-7-deaza-2'-deoxyxanthosine Halogenation of 7-deaza-2'-deoxyxanthosine Intermediate for further functionalization seela.net
7-Deaza-2'-deoxyxanthosine with C-8 linker Sonogashira coupling to 7-iodo-7-deaza-2'-deoxyxanthosine Clickable side chain for labeling researchgate.net

8-Aza-7-Deazaguanine Analogues

The introduction of a nitrogen atom at the 8-position of 7-deazaguanine creates the 8-aza-7-deazaguanine (pyrazolo[3,4-d]pyrimidine) scaffold. Nucleosides and oligonucleotides containing this moiety have been synthesized to explore their unique chemical and biological properties.

The synthesis of 8-aza-7-deazaguanine nucleosides can be achieved through various glycosylation strategies. mdpi.com For instance, glycosylation of 6-amino-4-methoxy-1H-pyrazolo[3,4-d]pyrimidine and its halogenated analogs with protected ribofuranose or 2'-deoxyribofuranose can yield both N9- and N8-glycosylated products. mdpi.com The 7-iodo derivative of 8-aza-7-deazaguanine serves as a versatile intermediate for introducing side chains via the Sonogashira cross-coupling reaction. rsc.orgnih.gov This palladium-catalyzed reaction allows for the attachment of various alkynyl groups, such as an octa-1,7-diynyl side chain. rsc.orgnih.gov

These side chains can be further functionalized using "click" chemistry. For example, an octadiynyl-modified 8-aza-7-deaza-2'-deoxyguanosine (B20998) has been conjugated to non-fluorescent 3-azido-7-hydroxycoumarin (B34554) via the Huisgen-Meldal-Sharpless cycloaddition. rsc.orgnih.gov Interestingly, the resulting pyrazolo[3,4-d]pyrimidine nucleoside conjugate exhibited significantly higher fluorescence intensity compared to the corresponding pyrrolo[2,3-d]pyrimidine (7-deazaguanine) derivative, suggesting less fluorescence quenching by the 8-aza-7-deazaguanine base. rsc.orgnih.gov

The synthesis of 8-aza-7-cyano-7-deaza-2'-deoxyguanosine has been accomplished through a copper-ion-mediated transformation of the corresponding 7-iodo-8-aza-7-deaza-2'-deoxyguanosine. sci-hub.se This provides a route to 2'-deoxy analogs of the naturally occurring preQ0 nucleoside.

Table 3: Derivatization of 8-Aza-7-Deazaguanine Analogues

Derivative Synthetic Method Functionalization/Application Reference
7-(Octa-1,7-diynyl)-8-aza-7-deaza-2'-deoxyguanosine Sonogashira cross-coupling Introduction of a clickable side chain rsc.orgnih.gov
Coumarin-conjugated 8-aza-7-deaza-2'-deoxyguanosine Azide-alkyne "click" reaction Fluorescent labeling rsc.orgnih.gov

2'-Deoxy-7-aminomethyl-7-deazaguanosine and Related Natural Derivatives

In nature, particularly in the genomes of bacteriophages, a remarkable diversity of 7-deazaguanine derivatives exists. These modifications are synthesized enzymatically and serve to protect the phage DNA from host restriction enzymes. The biosynthesis of these derivatives provides a blueprint for enzymatic and chemo-enzymatic synthesis strategies.

The central precursor for many of these modifications is 7-cyano-7-deazaguanine (preQ0), which is synthesized from guanosine (B1672433) triphosphate (GTP) in a four-step enzymatic pathway. asm.orgnih.gov In the context of DNA modification, a transglycosylase, often named DpdA, replaces a guanine in the DNA with a 7-deazaguanine derivative. oup.comoup.com

Key natural derivatives include:

2'-Deoxy-7-aminomethyl-7-deazaguanosine (dPreQ1): Formed by the reduction of 2'-deoxy-7-cyano-7-deazaguanosine (dPreQ0). asm.org

2'-Deoxy-7-amido-7-deazaguanosine (dADG): In some bacteria, dPreQ0 is hydrolyzed to dADG by the enzyme DpdC. nih.govnih.gov The minimal machinery for this modification in Salmonella Montevideo requires the genes dpdA, dpdB, and dpdC. nih.gov

2'-Deoxy-7-(methylamino)methyl-7-deazaguanine (mdPreQ1) and 2'-Deoxy-7-(formylamino)methyl-7-deazaguanine (fdPreQ1): These are further modifications of dPreQ1, catalyzed by enzymes such as a dPreQ1 methyltransferase (DpdM) and a dPreQ1 formyltransferase (DpdN). oup.comoup.comresearchgate.netnih.gov

2'-Deoxy-7-deazaguanine (dDG) and 2'-Deoxy-7-carboxy-7-deazaguanine (dCDG): These represent other recently identified natural derivatives in phage DNA. oup.comoup.comresearchgate.netnih.gov

The discovery of the enzymatic machinery responsible for these modifications, such as the Dpd gene cluster, opens up possibilities for their biotechnological production and application. nih.gov

Table 4: Biosynthesis of Natural 2'-Deoxy-7-deazaguanosine Derivatives

Derivative Precursor Key Enzyme(s) Function Reference
2'-Deoxy-7-cyano-7-deazaguanosine (dPreQ0) preQ0 base DpdA, DpdB Intermediate in DNA modification nih.gov
2'-Deoxy-7-amido-7-deazaguanosine (dADG) dPreQ0 DpdC DNA modification nih.govnih.gov
2'-Deoxy-7-aminomethyl-7-deazaguanosine (dPreQ1) dPreQ0 QueF-like reductase DNA modification asm.org
2'-Deoxy-7-(methylamino)methyl-7-deazaguanine (mdPreQ1) dPreQ1 DpdM (Methyltransferase) DNA modification oup.comoup.com
2'-Deoxy-7-(formylamino)methyl-7-deazaguanine (fdPreQ1) dPreQ1 DpdN (Formyltransferase) DNA modification oup.comoup.com

Biosynthesis and Natural Occurrence of 7 Deazaguanine Derivatives in Biological Systems

De Novo Biosynthetic Pathways to 7-Deazaguanosines (e.g., from GTP to preQ₀)

The journey to forming 7-deazaguanosine (B17050) derivatives begins with a common and fundamental molecule: guanosine-5'-triphosphate (GTP). nih.govasm.org In many bacteria and archaea, a multi-step enzymatic pathway transforms GTP into the pivotal intermediate, 7-cyano-7-deazaguanine, more commonly known as preQ₀. nih.govmmu.ac.uktandfonline.com This precursor is central to the synthesis of a wide array of 7-deazaguanine-containing molecules. nih.govmmu.ac.uk

The de novo synthesis of preQ₀ from GTP is a four-step enzymatic cascade that was elucidated through a combination of genetic, bioinformatic, and biochemical studies. nih.gov The pathway is as follows:

Conversion of GTP to 7,8-dihydroneopterin (B1664191) triphosphate (H₂NTP): The initial step is catalyzed by GTP cyclohydrolase I (GCHI), an enzyme also involved in the biosynthesis of tetrahydrofolate and biopterin. nih.govasm.orgpnas.org This enzyme, encoded by the folE gene in Escherichia coli, links the production of this modified base to primary metabolism. asm.orgnih.gov

Formation of 6-carboxy-5,6,7,8-tetrahydropterin (CPH₄): The second reaction is carried out by 6-carboxy-5,6,7,8-tetrahydropterin synthase, also known as QueD. nih.govpnas.org

Synthesis of 7-carboxy-7-deazaguanine (B3361655) (CDG): The third step involves the conversion of CPH₄ to CDG. This reaction is catalyzed by 7-carboxy-7-deazaguanine synthase, or QueE, which is a radical S-adenosylmethionine (SAM) enzyme. nih.govresearchgate.netwikipedia.org

Final conversion to preQ₀: The final step in the biosynthesis of preQ₀ is the conversion of CDG to 7-cyano-7-deazaguanine (preQ₀). nih.govresearchgate.net This reaction is catalyzed by the enzyme 7-cyano-7-deazaguanine synthase, also known as QueC. nih.govresearchgate.net This particular enzymatic step involves the consumption of two ATP molecules. nih.gov

Table 1: Key Enzymes in the De Novo Biosynthesis of preQ₀ from GTP

StepSubstrateProductEnzymeEC Number
1Guanosine-5'-triphosphate (GTP)7,8-dihydroneopterin triphosphate (H₂NTP)GTP cyclohydrolase I (FolE/QueA)3.5.4.16
27,8-dihydroneopterin triphosphate (H₂NTP)6-carboxy-5,6,7,8-tetrahydropterin (CPH₄)6-carboxy-5,6,7,8-tetrahydropterin synthase (QueD)-
36-carboxy-5,6,7,8-tetrahydropterin (CPH₄)7-carboxy-7-deazaguanine (CDG)7-carboxy-7-deazaguanine synthase (QueE)4.3.99.3
47-carboxy-7-deazaguanine (CDG)7-cyano-7-deazaguanine (preQ₀)7-cyano-7-deazaguanine synthase (QueC)6.3.4.20

Enzymatic Machinery for 7-Deazaguanine (B613801) Incorporation into Nucleic Acids

Once synthesized, 7-deazaguanine derivatives are incorporated into nucleic acids through the action of specialized enzymes known as transglycosylases. These enzymes catalyze a base-exchange reaction, replacing a guanine (B1146940) residue in the nucleic acid chain with a 7-deazaguanine derivative. nih.gov

In tRNA:

The incorporation of 7-deazaguanine derivatives into transfer RNA (tRNA) is carried out by tRNA-guanine transglycosylases (TGTs). asm.org In most bacteria, the enzyme inserts 7-aminomethyl-7-deazaguanine (preQ₁), a derivative of preQ₀, at the wobble position (position 34) of tRNAs with a GUN anticodon. pnas.orgoup.com This modification is crucial for the proper function of these tRNAs in protein synthesis. In archaea, a different TGT enzyme inserts preQ₀ at position 15 of many tRNAs. oup.com

In DNA:

A significant discovery was the identification of 7-deazaguanine derivatives in the DNA of bacteria and bacteriophages. pnas.orgoup.comnih.gov The enzymatic machinery responsible for this incorporation involves a family of proteins homologous to TGTs, designated as DpdA. oup.comnih.gov In Salmonella enterica serovar Montevideo, a complex of DpdA and another protein, DpdB, is responsible for inserting preQ₀ into the DNA. nih.gov DpdB exhibits an ATPase activity that is essential for this process. nih.gov Following the insertion of preQ₀, another enzyme, DpdC, can further modify it to 7-amido-7-deazaguanine (dADG). nih.govnih.gov

Identification of Natural 7-Deazaguanine Derivatives in Bacteria and Bacteriophages

Research has unveiled a growing diversity of natural 7-deazaguanine derivatives present in the DNA of various bacteria and bacteriophages. mmu.ac.ukoup.com These modifications are often associated with mobile genetic elements and are believed to play a role in the ongoing evolutionary arms race between bacteria and the viruses that infect them. oup.com

Some of the identified natural 7-deazaguanine derivatives in DNA include:

2'-deoxy-7-cyano-7-deazaguanosine (dPreQ₀): Found in the genomic DNA of Salmonella enterica serovar Montevideo and the Escherichia phage CAjan. nih.govresearchgate.netoup.com

2'-deoxy-7-amido-7-deazaguanosine (dADG): Also identified in the DNA of S. enterica serovar Montevideo and Campylobacter phage CP220. nih.govresearchgate.netoup.com

2'-deoxy-7-aminomethyl-7-deazaguanosine (dPreQ₁): Detected in Halovirus HVTV-1. oup.comresearchgate.net

2'-deoxyarchaeaosine (dG+): Found in the genome of Enterobacteria phage 9g, where it replaces approximately 25% of the guanine residues. pnas.orgoup.com

2'-deoxy-7-(methylamino)methyl-7-deazaguanine (mdPreQ₁): A novel derivative identified in phages. oup.com

2'-deoxy-7-(formylamino)methyl-7-deazaguanine (fdPreQ₁): Another recently discovered phage DNA modification. oup.com

2'-deoxy-7-deazaguanine (dDG): Identified in phage genomes. oup.com

2'-deoxy-7-carboxy-7-deazaguanine (dCDG): A carboxylated form found in phage DNA. oup.com

Table 2: Examples of Natural 7-Deazaguanine Derivatives in Bacteria and Bacteriophages

DerivativeAbbreviationFound In
2'-deoxy-7-cyano-7-deazaguanosinedPreQ₀Salmonella enterica serovar Montevideo, Escherichia phage CAjan nih.govresearchgate.netoup.com
2'-deoxy-7-amido-7-deazaguanosinedADGSalmonella enterica serovar Montevideo, Campylobacter phage CP220 nih.govresearchgate.netoup.com
2'-deoxy-7-aminomethyl-7-deazaguanosinedPreQ₁Halovirus HVTV-1 oup.comresearchgate.net
2'-deoxyarchaeaosinedG+Enterobacteria phage 9g pnas.orgoup.com
2'-deoxy-7-(methylamino)methyl-7-deazaguaninemdPreQ₁Bacteriophages oup.com
2'-deoxy-7-(formylamino)methyl-7-deazaguaninefdPreQ₁Bacteriophages oup.com
2'-deoxy-7-deazaguaninedDGBacteriophages oup.com
2'-deoxy-7-carboxy-7-deazaguaninedCDGBacteriophages oup.com

Biological Roles of Endogenous 7-Deazaguanine Modifications

The presence of 7-deazaguanine modifications in nucleic acids is not merely decorative; these chemical alterations serve important biological functions. nih.govasm.org

In tRNA , the queuosine (B110006) (Q) modification, which is derived from preQ₁, plays a crucial role in fine-tuning the efficiency and accuracy of translation. nih.govoup.comnih.gov It helps in the correct recognition of codons by the anticodon loop of the tRNA, thereby preventing translational errors. oup.com The archaeosine (B114985) (G+) modification in archaeal tRNA is involved in stabilizing the structure of the tRNA molecule. oup.com

In DNA , one of the primary roles of 7-deazaguanine modifications is to protect the genetic material of bacteriophages from the host bacterium's restriction-modification systems. researchgate.netasm.org These bacterial defense systems recognize and cleave foreign DNA at specific sequences. By modifying the bases within these recognition sites, the phage DNA becomes resistant to cleavage, allowing the virus to replicate successfully within the host. asm.org

Beyond this protective role, 7-deazaguanine modifications in both DNA and tRNA contribute to cellular stress resistance and self-nonself discrimination mechanisms. nih.govasm.orgnih.gov These modifications underscore the dynamic nature of nucleic acids and their ability to be chemically altered to perform a wide range of essential biological functions.

Advanced Research Applications and Methodologies Utilizing 7 Deaza Ddg

Applications in Nucleic Acid Sequencing Technologies

The ability to accurately sequence DNA is fundamental to biological research. However, the formation of secondary structures within the DNA template can create artifacts and yield incomplete data. The use of 7-deaza-ddG's triphosphate counterpart, 7-deaza-dGTP, has been crucial in addressing these issues.

Mitigation of Gel Compression Artifacts in Dideoxy Sequencing

In the Sanger dideoxy sequencing method, GC-rich sequences can form stable secondary structures like hairpins. sigmaaldrich.com These structures alter the migration of DNA fragments during gel electrophoresis, leading to a phenomenon known as gel compression, where distinct bands merge, making the sequence unreadable. sigmaaldrich.comeenzyme.com The substitution of deoxyguanosine triphosphate (dGTP) with 7-deaza-dGTP in the sequencing reaction mix prevents the formation of these stable secondary structures. sigmaaldrich.comroche.com By inhibiting Hoogsteen bond formation, the DNA fragments remain in a more linear state, resulting in more uniform migration and the elimination of compression artifacts. tandfonline.com This allows for the accurate sequencing of GC-rich regions that were previously difficult to analyze. sigmaaldrich.comeenzyme.comroche.com It has been noted that 7-deaza-dGTP can provide enhanced resolution compared to dGTP. sigmaaldrich.com

Enhancement of Sequencing by Synthesis Methodologies

Next-generation sequencing (NGS) platforms that utilize sequencing by synthesis (SBS) have also benefited from the use of 7-deaza analogs. The polymerase enzyme used in SBS can be hindered or stopped by stable secondary structures, especially in GC-rich areas, which results in reduced signal and increased error rates. Incorporating 7-deaza-dGTP into the reaction helps to minimize the formation of these structures. This allows for smoother and more continuous polymerase activity, which in turn improves the quality and accuracy of the sequencing data. For instance, PCR amplification of difficult targets with a hot-start 7-deaza-dGTP mix before Sanger sequencing has been shown to significantly improve the read quality. nih.gov

Development of Fluorescent Chain Terminators

Automated DNA sequencing relies on chain-terminating dideoxynucleotides (ddNTPs) that are labeled with fluorescent dyes. A significant issue is the quenching of fluorescence that can occur when a dye is attached to a standard guanine (B1146940) base. To address this, fluorescently labeled chain terminators have been developed using 7-deaza-ddGTP. The 7-deaza modification on the guanine base reduces the quenching effect, leading to a stronger and more stable fluorescent signal. semi.ac.cn This results in more accurate base-calling by automated sequencers. The linkers for attaching the dyes are often placed at the 7-position of 7-deazapurines. semi.ac.cn

Research Findings on Fluorescence Enhancement

FeatureFinding
Quenching Mitigation Replacing guanosine (B1672433) with 7-deazaguanosine (B17050) in dye-labeled oligonucleotides reduces fluorescence quenching. semi.ac.cn
Signal Improvement The use of 7-deaza-ddGTP in dye-labeled terminators results in brighter and more stable fluorescent signals, improving data quality. semi.ac.cn
Conjugate Stability Dye conjugates with 8-aza-7-deazaguanine show virtually no fluorescence quenching compared to 7-deazaadenine conjugates. seela.net
Duplex Impact Duplexes containing 8-aza-7-deazaguanine dye conjugates exhibit increased fluorescence over single-stranded DNA. seela.net

Optimization of Polymerase Chain Reaction (PCR) Amplification

The polymerase chain reaction (PCR) is a cornerstone of molecular biology for amplifying specific DNA segments. However, its effectiveness can be compromised by GC-rich sequences that form stable secondary structures, thereby blocking the DNA polymerase.

Facilitation of GC-Rich DNA Amplification

Amplifying DNA with high GC content is a common challenge because these regions form stable secondary structures that can stop the DNA polymerase. trilinkbiotech.com Replacing dGTP with 7-deaza-dGTP in the PCR mix is a common solution to this problem. trilinkbiotech.comtakarabio.com By disrupting Hoogsteen base pairing, 7-deaza-dGTP destabilizes these secondary structures, allowing the polymerase to proceed. tandfonline.com This greatly improves the yield and specificity of PCR for GC-rich targets. plos.org This method has been shown to be effective for templates with GC content up to 80%. trilinkbiotech.com Some studies have shown that a combination of additives, including 7-deaza-dGTP, betaine, and dimethyl sulfoxide (B87167) (DMSO), is highly effective for amplifying sequences with GC content ranging from 67% to 79%. nih.govnih.gov

Prevention of Secondary Structure Formation in Templates and Primers

Secondary structures can also form within the primers, especially if they have a high GC content, leading to primer-dimers and reduced PCR efficiency. The use of 7-deaza-dGTP in the PCR reaction helps to prevent the formation of these structures in both the template and the primers. researchgate.net This ensures that primers bind efficiently to their intended targets and that the polymerase can extend the new DNA strand without being blocked. researchgate.netgenelink.com The result is a more specific and robust amplification, even with difficult templates. plos.org

Development of Antisense Oligonucleotides and Nucleic Acid Probes

The strategic incorporation of this compound and related 7-deazaguanine (B613801) analogs into synthetic oligonucleotides has proven beneficial in the development of antisense oligonucleotides and nucleic acid probes. A primary application is in the disruption of undesirable secondary structures that can form in guanine-rich (G-rich) sequences. G-rich regions are prone to forming highly stable G-quadruplex structures through Hoogsteen hydrogen bonds involving the N7 atom of guanine. genelink.comsigmaaldrich.com These structures can impede processes like PCR amplification and interfere with the activity of antisense oligonucleotides. genelink.com By substituting guanosine with 7-deazaguanosine, which lacks the N7 hydrogen bond acceptor, the formation of these G-quartets is effectively blocked. sigmaaldrich.com

This modification is also utilized in the design of nucleic acid probes for various analytical techniques. For instance, oligonucleotides containing 7-deazapurines have been employed in studies of DNA-protein interactions and in the formation of triplex DNA. biosyn.com Furthermore, derivatives of this compound are used in the synthesis of dye-labeled terminators for DNA sequencing, highlighting their utility as molecular tools. medchemexpress.commedchemexpress.comvu.lt The replacement of guanine with 7-deazaguanine can also influence the fluorescence properties of adjacent dyes, a factor to consider in the design of fluorescent probes. biosyn.com While the substitution of 7-deazaguanosine for guanosine can lead to a decrease in the thermal stability (Tm) of a DNA duplex, this effect can be modulated by the introduction of other modifications. genelink.comnih.gov For example, the addition of a propynyl (B12738560) group at the 7-position of 7-deaza-2'-deoxyguanosine (B613789) has been shown to increase the thermal stability of oligonucleotide duplexes with RNA targets, enhancing their potential as antisense agents. nih.gov

Structural Biology and Biophysical Characterization Techniques

The introduction of this compound into nucleic acids induces subtle yet significant changes in their structural and biophysical properties. A variety of advanced techniques are employed to characterize these effects in detail.

X-ray crystallography has provided high-resolution insights into the structural consequences of incorporating 7-deazaguanine into DNA duplexes. Studies on modified Dickerson-Drew Dodecamers (DDD) have revealed that the substitution can lead to significant conformational plasticity. nih.gov For example, the crystal structure of a DDD where all four natural bases were replaced with modified counterparts, including 7-deaza-2'-deoxyguanosine (dzG), showed two distinct conformations. One structure closely resembled the narrow A-tract minor groove of the native DNA, while another adopted a wider, more canonical B-form DNA-like groove. nih.gov This conformational "morphing" is attributed to altered electrostatics and hydration in the major groove resulting from the C-H group replacing the N7 atom. nih.gov

Crystallographic analysis of a 7-aminomethyl-7-deaza-2'-deoxyguanosine (7amG) modified duplex showed that the aminomethyl group resides in the major groove without disrupting the Watson-Crick base pairing. acs.org Similarly, the crystal structure of 2'-deoxy-7-propynyl-7-deazaadenosine (B1254789) revealed that the propynyl group is nearly coplanar with the base, and the molecules form a layered network with stacked bases. nih.gov These studies demonstrate that while the core Watson-Crick pairing is maintained, the 7-deaza modification can significantly influence the local and global conformation of the DNA duplex.

FeatureObservation in 7-Deaza-Modified DNA Crystal StructuresCitation
Conformational Plasticity DZA-DDD duplex shows both narrow A-tract and wider B-form like minor grooves. nih.gov
Major Groove Modification Tethered cationic amine of 7amG is located in the major groove. acs.org
Base Pairing Watson-Crick base pairing is generally maintained. acs.org
Hydration DZA-DDD exhibits a significant loss of hydration compared to native DNA. nih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying the solution-state structure and dynamics of nucleic acids. NMR studies on DNA duplexes containing 7-deazaguanine have provided detailed information on their conformational and thermodynamic properties. acs.orgoup.com For a self-complementary duplex modified with 7-aminomethyl-7-deaza-2'-deoxyguanosine (7amG), NMR data, combined with molecular dynamics calculations, revealed that the tethered cationic amines are positioned in-plane with the modified base pairs in the major groove. acs.org Temperature-dependent NMR experiments monitoring the imino proton resonances confirmed the stabilizing effect of the 7amG modification, with the imino proton of the modified base pair remaining sharp at elevated temperatures. acs.org

Conformational analysis of ribonucleosides containing 7-deazapurine derivatives using 1H NMR and NOE experiments has shown that they typically exist in a preferred S-type sugar conformation in solution. researchgate.net These detailed structural insights at the atomic level are crucial for understanding how 7-deaza modifications influence nucleic acid recognition by proteins and other molecules.

TechniqueFinding for this compound Modified Nucleic AcidsCitation
X-ray Crystallography Reveals conformational plasticity and altered major groove hydration. nih.gov
NMR Spectroscopy Confirms solution-state structure, dynamics, and stabilization effects. acs.orgoup.com
CD Spectroscopy Indicates maintenance of overall B-form duplex conformation with subtle changes. oup.comacs.org

Computational chemistry and molecular dynamics (MD) simulations provide powerful in-silico tools to complement experimental studies of this compound modified nucleic acids. plos.orgencyclopedia.pub These methods allow for the prediction of physicochemical properties and the simulation of dynamic behavior at an atomic level.

A key application is the prediction of pKa values. The replacement of the N7 atom of guanine with a C-H group alters the electronic properties of the purine (B94841) ring, which in turn affects its acidity (pKa). nih.gov Computational methods, such as those using density functional theory (DFT) with an implicit-explicit solvent model, have been employed to estimate the pKa values of aza- and deaza-modified nucleobases. nih.govresearchgate.net These calculations are crucial for understanding how the modification impacts hydrogen bonding capabilities and the electrostatic potential of the major groove. oup.comacs.org

MD simulations have been used to study the structural dynamics of modified DNA duplexes. For instance, simulations of a DZA-DDD (a dodecamer with all four bases modified, including 7-deaza-dG) helped to rationalize the conformational plasticity observed in crystal structures, showing that a "wide-groove" conformation was stable over a 10-microsecond simulation. nih.gov MD simulations of a 7amG-modified duplex, restrained by NMR data, provided a detailed model of the aminomethyl group's position and interactions within the major groove. acs.org These computational approaches provide a dynamic picture of how 7-deaza modifications influence DNA structure, hydration, and interactions.

Computational MethodApplication to this compoundKey FindingCitation
Density Functional Theory (DFT) pKa PredictionProvides estimates for the acidity of the modified nucleobase, crucial for understanding electronic and bonding properties. nih.govresearchgate.net
Molecular Dynamics (MD) Simulations Structural DynamicsElucidates conformational plasticity and stability of modified duplexes in solution. nih.govacs.org

Applications in DNA-Encoded Libraries for Chemical Biology Research

DNA-Encoded Libraries (DELs) have become a transformative technology in drug discovery, enabling the synthesis and screening of vast collections of small molecules. vipergen.com In this technology, each chemical compound is covalently linked to a unique DNA barcode that encodes its chemical structure and synthesis history. The stability of this DNA barcode is critical, as it must withstand the various chemical reactions used to build the small molecule library.

Native DNA, particularly the purine bases adenine (B156593) and guanine, is susceptible to depurination under acidic conditions, which can lead to the loss of the encoding information. illinois.edu To overcome this limitation, chemically stabilized DNA barcodes have been developed. The substitution of guanosine with 7-deazaguanosine is a key strategy in this context. The absence of the N7 nitrogen in 7-deazaguanine makes the glycosidic bond more resistant to cleavage, thereby enhancing the stability of the DNA barcode to a wider range of chemical reagents and reaction conditions. This allows for a greater diversity of chemical reactions to be employed in the synthesis of DELs, expanding the accessible chemical space for drug discovery. acs.org

Use in Synthetic Biology as Inducible Regulatory Elements

In synthetic biology, the precise control of gene expression is fundamental to the construction of novel biological circuits and pathways. cam.ac.uknih.gov Inducible regulatory elements, which modulate gene activity in response to specific molecular signals, are critical tools for achieving this control. askbio.comnih.gov While this compound itself is not typically the inducer molecule, guanosine analogs that share its core 7-deaza structure are integral to the design, construction, and analysis of synthetic inducible elements, particularly RNA-based regulators known as riboswitches. researchgate.netmdpi.com

Riboswitches are RNA domains, often located in the untranslated regions of messenger RNA (mRNA), that bind directly to a specific ligand. plos.org This binding event triggers a conformational change in the RNA structure, which in turn regulates gene expression by mechanisms such as transcription termination or translation initiation. plos.orgencyclopedia.pub The 7-deaza modification of guanosine—where the nitrogen at the 7th position of the purine ring is replaced by a carbon—is a powerful tool for engineering and probing the function of these regulatory elements. genelink.com This substitution prevents the formation of Hoogsteen hydrogen bonds involving the N7 position, which is critical for the formation of non-canonical structures like G-quadruplexes and for certain tertiary interactions within folded RNA molecules. genelink.com

Detailed research findings have demonstrated the utility of 7-deaza-guanosine substitutions in dissecting the mechanism of ligand-induced regulation in riboswitches. By strategically replacing specific guanosine residues with their 7-deaza counterparts, researchers can identify the precise nucleotides involved in ligand binding and the subsequent structural switching that controls gene expression.

A key example is the study of a riboswitch class that responds to the transition metals nickel (Ni²⁺) or cobalt (Co²⁺). nih.gov Researchers used site-specific 7-deaza-guanosine substitutions to investigate the architecture of the metal-binding core of the aptamer domain. The findings revealed that the riboswitch binds the metal ions cooperatively through a network of interactions. Substituting guanosine with 7-deaza-guanosine at specific positions disrupted these interactions, providing clear evidence for which residues were essential for creating the metal-binding pockets and for the allosteric communication between different parts of the riboswitch. nih.gov For instance, a 7-deaza substitution at the G87 position was shown to affect Co²⁺ binding at an adjacent site, demonstrating the propagation of structural information through the RNA molecule. nih.gov

Table 1: Impact of 7-Deaza-Guanosine Substitution on a Co²⁺-Responsive Riboswitch This table summarizes findings from a study where specific guanosine (G) residues in a bimolecular aptamer of a Co²⁺ riboswitch were replaced with 7-deaza-guanosine to probe their role in metal ion binding and RNA folding.

Substitution SitePredicted Role of Original GuanosineObserved Effect of 7-Deaza-G Substitution on Co²⁺ BindingReference
G86 Part of the aptamer structure, but not directly in a primary binding site.Binding results were similar to the wild-type (WT) construct, suggesting this position is not critical for the primary metal-binding interaction. nih.gov
G87 Intimately involved in forming the "cobalt 1" binding site.Failed to produce a normal level of Co²⁺-mediated structural change, indicating an adverse effect on Co²⁺ binding at the adjacent "cobalt 2" site. nih.gov
G88 Part of the aptamer structure near the binding sites.Caused a substantial loss in binding affinity at the "cobalt 2" and adjoining "cobalt 3" sites, disrupting the normal Co²⁺-dependent structural modulation. nih.gov

Furthermore, some natural riboswitches recognize ligands that are themselves 7-deazaguanine derivatives. The preQ₁ riboswitch, one of the smallest riboswitches discovered, binds to 7-aminomethyl-7-deazaguanine (preQ₁). nih.gov Studies on this system reveal how the aptamer domain can specifically recognize the 7-deaza structure of its ligand, inducing a conformational change in the expression platform that shifts an equilibrium between terminator and antiterminator stem-loops to control transcription. nih.gov This highlights the importance of the 7-deazaguanine scaffold in molecular recognition for inducible gene regulation.

The unique properties conferred by the 7-deaza modification are leveraged in synthetic biology to fine-tune the behavior of regulatory elements. By reducing the stability of G-rich secondary structures that might otherwise interfere with the desired regulatory action, 7-deaza-guanosine can be incorporated into synthetic DNA and RNA oligos to improve the performance and predictability of genetic circuits. genelink.comnih.gov

Table 2: Properties and Applications of 7-Deaza-Guanosine in Synthetic Nucleic Acid Elements This table outlines the key characteristics of 7-deaza-guanosine when incorporated into DNA or RNA and its applications in synthetic biology.

PropertyDescriptionApplication in Synthetic BiologyReference
Disruption of Hoogsteen H-Bonds The replacement of N7 with a C-H group prevents the formation of hydrogen bonds at this position.Prevents the formation of G-quadruplexes and other non-canonical structures that can inhibit PCR or cause unpredictable folding in regulatory RNAs. genelink.com
Reduced Duplex Stability Substitution of 7-deaza-dG for dG in a DNA duplex can lower the melting temperature (Tm), indicating reduced stability.Allows for the strategic destabilization of specific regions within a nucleic acid structure to fine-tune the folding energy landscape of a riboswitch or other regulatory element. genelink.com
Probing of Ligand/Ion Binding Sites Site-specific substitution allows for the identification of guanosine residues that are critical for binding metal ions or other ligands via the N7 position.Used as a research tool to dissect the mechanism of natural and synthetic riboswitches, guiding the rational design of new regulatory elements. nih.gov
Ligand Recognition The 7-deazaguanine structure itself can be the target ligand for a specific aptamer.Serves as the basis for natural regulatory systems like the preQ₁ riboswitch, which can be adapted for synthetic biology applications. nih.gov

Comparative Analysis with Other Nucleoside Analogs in Academic Research

Distinctions from Canonical Purine (B94841) Nucleosides

The primary distinction between 7-deaza-ddG and the canonical purine nucleoside, guanosine (B1672433), lies in the modification of the purine ring and the sugar moiety. In this compound, the nitrogen atom at the 7th position of the guanine (B1146940) base is replaced by a carbon atom. This seemingly subtle change has profound effects on the hydrogen-bonding capabilities of the nucleobase. The N7 position in guanine is a hydrogen bond acceptor and is involved in non-Watson-Crick base pairing, such as Hoogsteen base pairing, which can lead to the formation of secondary structures like hairpins in G-C rich regions of DNA. sigmaaldrich.com By replacing this nitrogen with a carbon, this compound eliminates the potential for such alternative hydrogen bonding, thereby reducing the formation of these secondary structures during DNA synthesis. sigmaaldrich.comgenelink.com

Furthermore, like other dideoxynucleosides (ddNTPs), this compound lacks the 3'-hydroxyl group on the deoxyribose sugar. byjus.com This is a critical modification because the 3'-OH group is essential for the formation of the phosphodiester bond that extends the DNA chain during replication. byjus.com Its absence means that once a this compound molecule is incorporated into a growing DNA strand by a DNA polymerase, no further nucleotides can be added, leading to chain termination. byjus.comchemblink.com

Comparison with Other Dideoxynucleoside Analogs (e.g., dITP, ddATP)

The utility of this compound is further highlighted when compared to other dideoxynucleoside analogs used to address similar challenges in DNA sequencing, particularly band compressions in gel electrophoresis. Band compressions are artifacts that arise from the anomalous migration of DNA fragments with strong secondary structures, making the accurate reading of the sequence difficult. sigmaaldrich.com

One common alternative to dGTP in sequencing reactions is deoxyinosine triphosphate (dITP). Inosine is a purine nucleoside that can pair with cytosine, but the I-C base pair is weaker than the G-C base pair. While the use of dITP can effectively reduce band compressions, it sometimes leads to other issues, such as diminished band intensities and the appearance of "stops" or bands across all four sequencing lanes. sigmaaldrich.com In contrast, 7-deaza-dGTP (the triphosphate form of the corresponding deoxynucleoside) has been shown to provide enhanced resolution and greater legibility over long sequence regions compared to dITP. sigmaaldrich.com Some studies have even found success in using a mixture of 7-deaza-dGTP and dITP to resolve band compressions effectively. mpg.de

When comparing 7-deaza-ddGTP with other chain-terminating dideoxynucleosides like dideoxyadenosine triphosphate (ddATP), the primary difference lies in the base they mimic and therefore the specific termination they induce. While 7-deaza-ddGTP terminates the chain at guanine positions, ddATP terminates at adenine (B156593) positions. The key advantage of the 7-deaza modification in ddGTP is its ability to resolve G-C rich compressions, a problem not addressed by standard ddATP. nih.gov In fact, for comprehensive reduction of electrophoretic anomalies, the use of 7-deaza-dATP (c7dATP) in conjunction with 7-deaza-dGTP (c7dGTP) has been shown to be effective, improving the accuracy of both manual and automated DNA sequencing. nih.gov

Feature7-Deaza-ddGTPdITPddATP
Primary Function Chain termination at 'G' positions; reduces G-C compressionsReduces G-C compressionsChain termination at 'A' positions
Modification 7-deaza purine ring, 2',3'-dideoxy sugarHypoxanthine base2',3'-dideoxy sugar
Effect on Band Compression High resolution, reduces artifacts sigmaaldrich.comEffective, but can cause other artifacts like weak bands sigmaaldrich.comNo effect on G-C compressions
Chain Termination Yes byjus.comchemblink.comNo (as dITP)Yes byjus.com

Assessment of Structural and Functional Similarities/Differences with 7-Deaza-Adenosine Analogs

The 7-deaza modification is not exclusive to guanosine analogs. 7-deaza-adenosine analogs, such as 7-deaza-2'-deoxyadenosine triphosphate (c7dATP), share the fundamental structural change of having a carbon atom at the 7th position of the purine ring. nih.gov Similar to its guanosine counterpart, this modification in adenosine (B11128) analogs prevents the N7 position from participating in non-Watson-Crick hydrogen bonding, which can be relevant for RNA folding and activity. biosyn.com

Functionally, both 7-deaza-guanosine and 7-deaza-adenosine analogs are used to overcome issues related to secondary structures in nucleic acids. nih.govjenabioscience.com The combination of c7dATP and c7dGTP in sequencing reactions can further decrease anomalies in electrophoretic mobility caused by compressions involving either G or A residues. nih.gov This indicates a synergistic effect, where each analog addresses compressions related to its respective base.

The primary difference, of course, is their base-pairing specificity. 7-deaza-guanosine analogs pair with cytosine, while 7-deaza-adenosine analogs pair with thymine. Therefore, their applications are complementary, targeting different sources of secondary structure formation. Research has shown that replacing dATP with c7dATP leads to more uniform chain termination events, particularly when using fluorescently labeled dideoxynucleotides with T7 polymerase, resulting in higher accuracy in base assignment. nih.gov

AnalogBaseKey Structural ModificationPrimary Functional SimilarityPrimary Functional Difference
This compound GuanineN7 of purine replaced by C; 2',3'-dideoxy sugarReduces secondary structure formation sigmaaldrich.comgenelink.comTerminates DNA synthesis at 'G' sites
7-Deaza-Adenosine Analog (c7dATP) AdenineN7 of purine replaced by CReduces secondary structure formation nih.govIncorporated opposite 'T' sites

Comparison of this compound with 8-Aza-7-Deazaguanine Analogs

A more complex set of modifications is found in 8-aza-7-deazaguanine analogs. In these compounds, the C8 and N7 atoms of the purine ring are essentially swapped. mdpi.com This results in a nucleoside that, like 7-deazaguanine (B613801), cannot form a hydrogen bond at the 7-position but can now potentially form one at the 8-position. genelink.com

This structural alteration leads to interesting functional differences. The 8-aza-7-deazaguanine modification has been shown to increase the thermal stability of DNA duplexes when it replaces guanine. mdpi.com This is in contrast to the goal of the 7-deaza modification alone, which is primarily to destabilize non-canonical structures. The increased stability from 8-aza-7-deazaguanine can improve the discrimination of mismatches in DNA duplexes, making it a valuable tool for diagnostic assays using G-rich probes. genelink.com

Both 7-deaza-dG and 8-aza-7-deaza-dG are employed to mitigate problems caused by G-rich sequences that form stable secondary structures like G-quadruplexes, which can inhibit PCR. genelink.com However, a key practical difference arises during oligonucleotide synthesis. 7-deaza-dG is sensitive to the iodine-based oxidizer solutions commonly used in phosphoramidite (B1245037) chemistry, whereas 8-aza-7-deaza-dG is stable under these conditions. This makes the latter a more robust choice when multiple insertions of a modified guanine are required within a single oligonucleotide. genelink.com

AnalogKey Structural ModificationEffect on Duplex StabilityApplication in G-Rich SequencesStability in Synthesis
This compound N7 replaced by C; 2',3'-dideoxy sugarReduces non-canonical secondary structures sigmaaldrich.comResolves compressions in sequencing sigmaaldrich.comSensitive to iodine-based oxidizers genelink.com
8-Aza-7-Deaza-dG N7 and C8 positions are swapped mdpi.comIncreases thermal stability of the duplex mdpi.comReduces secondary structures in PCR; improves mismatch discrimination genelink.comStable to iodine-based oxidizers genelink.com

Future Directions and Emerging Research Avenues for 7 Deaza Ddg and Its Analogs

Exploration of Novel Biochemical and Therapeutic Targets

The quest for new treatments for viral infections, cancer, and parasitic diseases is a major driver of research into 7-deaza-ddG analogs. researchgate.netimtm.cz Scientists are investigating a wide range of biological targets to expand the therapeutic potential of these compounds.

A significant area of focus is the development of broad-spectrum antiviral agents. nih.gov Researchers are designing and synthesizing novel 7-deazapurine nucleoside derivatives to combat various viruses, including dengue virus, SARS-CoV-2, and Zika virus. nih.govx-mol.netnih.gov For instance, certain 7-substituted 7-deazapurine ribonucleosides have shown activity against emerging RNA viruses. mdpi.com The strategy often involves creating analogs that can be efficiently phosphorylated within cells to their active triphosphate form, which can then inhibit viral polymerases or be incorporated into the viral genome, leading to termination of replication. imtm.cz

In the realm of oncology, research is aimed at developing potent and selective anticancer agents. imtm.cz Hetaryl 7-deazapurine nucleosides have demonstrated strong cytotoxic activities against a variety of cancer cell lines, including those resistant to conventional drugs. imtm.cz The mechanism of action for some of these compounds involves inhibition of RNA synthesis, which differs from traditional purine (B94841) nucleoside analogs that primarily affect DNA synthesis. imtm.cz This alternative mechanism could provide a significant advantage in treating drug-resistant cancers. imtm.cz Furthermore, some polycyclic fused 7-deazapurine nucleosides have shown promising cytostatic effects. acs.org

The fight against parasitic diseases also benefits from the exploration of this compound analogs. imtm.cz Parasites like Trypanosoma brucei, the causative agent of African sleeping sickness, are incapable of producing their own purines and rely on the host. nih.govacs.org This dependency makes them vulnerable to purine nucleoside analogs. nih.govacs.org Researchers are investigating 7-deazapurine derivatives as potential anti-trypanosomal agents, with some analogs showing promising activity against drug-resistant strains. nih.govresearchgate.net

Beyond these primary areas, the unique properties of deazaguanine derivatives are being explored in the context of bacterial and phage biology. researchgate.netasm.org These modifications play roles in cellular stress resistance and self-nonself discrimination mechanisms. researchgate.netasm.org Understanding these functions could lead to the development of novel antibacterial strategies. mdpi.com

Advanced Synthetic Strategies for Complex this compound Architectures

The creation of novel this compound analogs with enhanced properties requires sophisticated and efficient synthetic methods. Chemists are continuously developing new strategies to construct complex molecular architectures with greater precision and control.

A key focus is the development of efficient methods for creating polycyclic and hetero-fused 7-deazapurine systems. imtm.czacs.org These complex structures can lead to compounds with unique biological activities. researchgate.net Techniques such as the Negishi cross-coupling and photochemical or thermal cyclization are being employed to build these intricate ring systems. imtm.czresearchgate.net For example, a series of quinolino-fused 7-deazapurine ribonucleosides were synthesized using a multi-step process involving Negishi coupling and subsequent cyclization. imtm.cz

Another important area of synthetic innovation is the development of flexible and efficient glycosylation methods. The attachment of the sugar moiety to the deazapurine base is a critical step in the synthesis of nucleoside analogs. The Vorbrüggen glycosylation is a commonly used and effective method for this transformation, often providing the desired β-anomer with good selectivity. imtm.czcuni.cz

Cross-coupling reactions, such as the Suzuki and Sonogashira reactions, are indispensable tools for introducing a wide variety of substituents onto the 7-deazapurine core. researchgate.netd-nb.info These reactions allow for the systematic modification of the nucleobase, which is crucial for structure-activity relationship (SAR) studies. d-nb.info Researchers are exploring different sequences of these reactions to optimize the synthesis of target compounds. d-nb.info

The development of one-pot and multi-component reactions is also a significant trend in the synthesis of this compound analogs. x-mol.net These approaches offer increased efficiency by combining multiple synthetic steps into a single operation, reducing waste and saving time.

Furthermore, chemoenzymatic methods are being explored as an alternative to purely chemical synthesis. mdpi.com These methods utilize enzymes to perform specific transformations with high selectivity, which can be particularly advantageous for the synthesis of complex molecules.

Synthetic StrategyKey ReactionsApplication
Polycyclic FusionNegishi cross-coupling, Azidation, CyclizationSynthesis of quinolino- and benzofuro-fused 7-deazapurine nucleosides imtm.czresearchgate.net
GlycosylationVorbrüggen glycosylationAttachment of ribose or deoxyribose sugars to the nucleobase imtm.czcuni.cz
Substituent IntroductionSuzuki and Sonogashira cross-couplingDerivatization of the 7-deazapurine core for SAR studies researchgate.netd-nb.info
Process IntensificationOne-pot, multi-component reactionsIncreased efficiency in the synthesis of bis-urea analogs x-mol.net
BiocatalysisChemoenzymatic methodsSelective synthesis of 8-aza-7-deazahypoxanthine fleximers mdpi.com

Integration into Advanced Genetic Engineering and Synthetic Biology Tools

The unique properties of this compound and its analogs make them valuable tools for genetic engineering and synthetic biology. Their ability to modulate DNA structure and function opens up new possibilities for controlling and manipulating genetic information.

One of the most well-established applications of 7-deaza-dGTP is in DNA sequencing. researchgate.net The substitution of dGTP with 7-deaza-dGTP can resolve compressions in G-C rich regions of DNA during sequencing, leading to more accurate results. genelink.com This is because the replacement of the nitrogen at position 7 with a carbon-hydrogen group prevents the formation of Hoogsteen base pairs, which are responsible for the secondary structures that cause compressions. www.gob.mx

Beyond sequencing, this compound analogs are being incorporated into oligonucleotides to create fluorescent probes. acs.orgnih.gov Certain phenyl- and thienyl-substituted thieno-fused 7-deazapurine nucleosides exhibit fluorescence, and their corresponding triphosphates can be used for the enzymatic synthesis of labeled DNA. acs.orgnih.gov These fluorescently labeled oligonucleotides have applications in various molecular biology techniques, such as in situ hybridization and real-time PCR.

The ability of 7-deazaguanine (B613801) modifications to protect DNA from restriction enzymes is another area of active research. asm.org Some bacteriophages have evolved to incorporate these modified bases into their genomes to evade the host's defense mechanisms. nih.govresearchgate.net This natural strategy has inspired the idea of using 7-deazaguanine-modified mobile genetic elements (MGEs) in genetic engineering to protect them from a wide variety of restriction enzymes. asm.org

Furthermore, the triphosphate of a fused adenosine (B11128) derivative of 7-deazapurine has been successfully incorporated into RNA through in vitro transcription using T7 RNA polymerase. imtm.cz While the efficiency of this particular analog was moderate, it demonstrates the potential for using modified 7-deazapurine nucleotides to create functionally enhanced RNA molecules for applications in synthetic biology and RNA-based therapeutics.

ApplicationThis compound AnalogFunction
DNA Sequencing7-deaza-dGTPResolves G-C rich compressions genelink.comwww.gob.mx
Fluorescent ProbesPhenyl-thieno-fused 7-deazapurine nucleoside triphosphateEnzymatic synthesis of labeled oligonucleotides acs.orgnih.gov
Genome Protection7-deazaguanine-modified MGEsResistance to restriction enzyme cleavage asm.org
RNA ModificationFused adenosine derivative triphosphateIncorporation into RNA for functional enhancement imtm.cz

Computational Design and Predictive Modeling of this compound Interactions

Computational methods are playing an increasingly important role in the design and development of new this compound analogs. In silico techniques allow researchers to predict the properties and interactions of these molecules, saving time and resources in the laboratory.

Molecular modeling is used to design novel analogs with specific biological activities. x-mol.net By understanding the three-dimensional structure of target enzymes, such as viral polymerases or cellular kinases, researchers can design this compound derivatives that are more likely to bind with high affinity and selectivity. For example, computational studies can help in the design of bis-urea analogs with potential cytotoxic and antibacterial properties. x-mol.net

Predictive modeling is also used to study the structure-activity relationships (SAR) of this compound analogs. nih.gov By analyzing the effects of different substituents on the biological activity of a series of compounds, researchers can build computational models that can predict the activity of new, untested analogs. This approach was used in the design of novel 7-deazapurine nucleoside derivatives as potential anti-dengue virus agents. nih.gov

In silico assessments are also employed to evaluate the potential of new analogs as therapeutic agents. x-mol.net These assessments can include predictions of pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion (ADME), as well as potential toxicity. This information is crucial for prioritizing which compounds to synthesize and test in the laboratory.

The use of computational design and predictive modeling is a rapidly evolving field. As computational power increases and algorithms become more sophisticated, these methods will become even more valuable for the development of new this compound analogs with improved therapeutic potential.

Investigation of Mechanisms of Cellular Resistance to this compound Analogs

The development of drug resistance is a major challenge in the treatment of many diseases, including cancer and infectious diseases. imtm.cz Understanding the mechanisms by which cells become resistant to this compound analogs is crucial for designing more effective and durable therapies.

One potential mechanism of resistance is altered cellular uptake. For some 7-deazapurine nucleoside analogs, uptake into the cell is mediated by specific nucleoside transporters. nih.govacs.org Mutations or changes in the expression of these transporters could lead to reduced accumulation of the drug inside the cell, thereby conferring resistance. nih.gov

Another key mechanism of resistance is impaired phosphorylation. researchgate.net Many nucleoside analogs, including those of this compound, must be phosphorylated to their active triphosphate form to exert their biological effect. imtm.cz If the cellular kinases responsible for this phosphorylation are mutated or downregulated, the drug will not be activated and the cell will become resistant. researchgate.net For example, the selectivity of some cytotoxic 7-deazapurine analogs is due to inefficient phosphorylation in normal cells compared to cancer cells. researchgate.net

Changes in the drug target itself can also lead to resistance. For example, mutations in a viral polymerase could prevent a this compound analog from binding effectively, rendering the drug inactive. The high mutation rate of some viruses makes this a particularly important consideration in the development of antiviral agents. nih.gov

Recent research into resistance to targeted protein degraders, a new class of therapeutics, has revealed that impairment of the ubiquitin-proteasome system can be a key resistance mechanism. nih.gov While not directly studying this compound analogs, this research highlights the importance of understanding the cellular machinery that drugs rely on for their activity. As some 7-deazapurine analogs have been shown to induce apoptosis, it is possible that alterations in apoptotic pathways could also contribute to resistance. imtm.cz

Q & A

Q. What frameworks guide the integration of this compound data into existing nucleotide analog research literature?

  • Methodological Answer: Systematic reviews using PRISMA guidelines ensure unbiased data synthesis. Comparative tables highlight analog efficacy, toxicity, and resistance profiles across studies. Meta-analyses (e.g., RevMan) quantify pooled effect sizes, addressing heterogeneity via subgroup analysis .

Research Design and Reproducibility

Q. How can experimental protocols for this compound studies be standardized to enhance reproducibility?

  • Methodological Answer: Detailed protocols must specify buffer compositions, enzyme sources (e.g., commercial vs. recombinant), and quantification methods (e.g., Nanodrop vs. Qubit). Open-access repositories (e.g., Zenodo) should host raw data, and step-by-step video protocols (e.g., JoVE) reduce ambiguity .

Q. What steps validate the authenticity of synthetic this compound batches in multi-institutional studies?

  • Methodological Answer: Batches are cross-validated via independent NMR (¹H/¹³C) and HRMS analyses at partnering labs. Interlaboratory comparisons of incorporation rates in standardized polymerase assays ensure batch-to-batch consistency .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.